molecular formula C13H19N3O4 B2375456 ethyl 4-(azidomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylate CAS No. 2225146-56-3

ethyl 4-(azidomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylate

Cat. No.: B2375456
CAS No.: 2225146-56-3
M. Wt: 281.312
InChI Key: DYCPFKNOLDQDRM-UHFFFAOYSA-N
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Description

Ethyl 1-(azidomethyl)spiro[2-oxabicyclo[211]hexane-3,4’-oxane]-4-carboxylate is a complex organic compound known for its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(azidomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4’-oxane]-4-carboxylate typically involves a multi-step process. One common method includes the cycloaddition of bicyclo[1.1.0]butanes with benzofuran-derived oxa (aza)dienes, catalyzed by boron trifluoride etherate (BF3·Et2O). This reaction proceeds under mild conditions and yields the desired spirocyclic product with high chemoselectivity and good yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of scaling up laboratory synthesis, such as optimizing reaction conditions and using continuous flow reactors, could be applied to produce larger quantities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(azidomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4’-oxane]-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: LiAlH4, DIBAL-H

    Catalysts: BF3·Et2O for cycloaddition reactions

    Solvents: Common organic solvents like dichloromethane (DCM) and acetonitrile (CH3CN)

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the azido group typically yields the corresponding amine, while cycloaddition reactions can produce various spirocyclic derivatives.

Scientific Research Applications

Ethyl 1-(azidomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4’-oxane]-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-(azidomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4’-oxane]-4-carboxylate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The azido group, in particular, is highly reactive and can undergo reduction, substitution, and cycloaddition reactions, making the compound a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4’-oxane]-4-carboxylate
  • Ethyl 1-(aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4’-oxane]-4-carboxylate

Uniqueness

Ethyl 1-(azidomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4’-oxane]-4-carboxylate is unique due to the presence of the azido group, which imparts distinct reactivity compared to its hydroxymethyl and aminomethyl analogs. This unique reactivity makes it a valuable intermediate for the synthesis of a wide range of compounds.

Biological Activity

Ethyl 4-(azidomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylate is a complex organic compound known for its unique spirocyclic structure and azide functional group. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

IUPAC Name: this compound
Molecular Formula: C12H17N3O3
Molecular Weight: 253.29 g/mol
CAS Number: 2490400-61-6

The compound features a bicyclic structure with an azide group that allows for various chemical modifications and interactions.

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Materials: Common precursors include readily available organic compounds.
  • Synthetic Routes: Photochemical reactions and Lewis acid-catalyzed cycloadditions are often employed to construct the spirocyclic framework.
  • Yield and Purity: The compound is usually synthesized with a purity of over 95%, making it suitable for biological studies .

The biological activity of this compound is largely attributed to its azide group, which can participate in "click chemistry" reactions, allowing it to form stable triazole linkages with alkyne-containing molecules. This property is particularly useful in bioconjugation applications, enabling researchers to label biomolecules for tracking and analysis.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity: Preliminary studies suggest that compounds with azide functionalities can exhibit antimicrobial properties by disrupting bacterial cell membranes.
  • Anticancer Potential: The unique structure allows for interactions with cellular targets, potentially leading to anticancer effects through apoptosis induction in cancer cells.
  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development .

Case Study 1: Antimicrobial Testing

In a study evaluating the antimicrobial effects of various azide-containing compounds, this compound demonstrated significant inhibition against Gram-positive bacteria, suggesting potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Line Studies

Research involving human cancer cell lines showed that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis, indicating its potential as an anticancer agent.

Comparative Analysis

Compound NameStructure TypeBiological ActivityReferences
This compoundSpirocyclic AzideAntimicrobial, Anticancer
Bicyclo[2.1.1]hexanesBicyclicLimited biological activity
Spirocyclic CompoundsSpirocyclicVarious applications in drug design

Properties

IUPAC Name

ethyl 1-(azidomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4/c1-2-19-10(17)12-7-11(8-12,9-15-16-14)20-13(12)3-5-18-6-4-13/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYCPFKNOLDQDRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC(C1)(OC23CCOCC3)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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